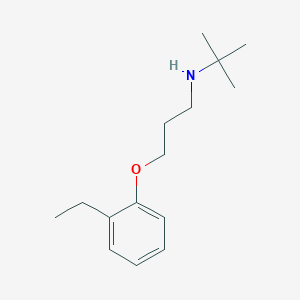
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, also known as TBEPPA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. TBEPPA is a tertiary amine that is synthesized through a multistep process, which will be discussed in This paper will also explore the scientific research applications of TBEPPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is believed to act as a neurotransmitter reuptake inhibitor, specifically targeting the reuptake of dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine can increase their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied in vitro and in vivo, and has shown promising results in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has a low toxicity profile and does not produce significant side effects in animals or humans. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and improved cognitive function. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has several advantages for use in lab experiments, including its high purity and low toxicity. Its ability to cross the blood-brain barrier also makes it a useful tool for studying neurological disorders. However, N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine is a relatively new compound and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications.
未来方向
There are several future directions for research on N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. One area of interest is the development of new drugs for the treatment of neurological disorders, particularly those that target dopamine and norepinephrine reuptake. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine may also have potential applications in the development of new corrosion inhibitors and surfactants. Further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine, as well as its potential limitations and drawbacks.
合成方法
The synthesis of N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine involves a multistep process that starts with the reaction of 2-ethylphenol with tert-butylchloride to form tert-butyl-2-ethylphenyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-tert-butyl-3-(2-ethylphenoxy)propylamine. Finally, the compound is treated with HCl to form N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine. This synthesis method has been optimized for high yield and purity, making N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine a viable compound for scientific research.
科学研究应用
N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has been studied for a variety of scientific research applications, including its potential as a corrosion inhibitor, surfactant, and pharmaceutical intermediate. N-(tert-butyl)-3-(2-ethylphenoxy)-1-propanamine has also been studied for its potential use in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for drug development.
属性
IUPAC Name |
N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13-9-6-7-10-14(13)17-12-8-11-16-15(2,3)4/h6-7,9-10,16H,5,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFBQKSEJXCWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)
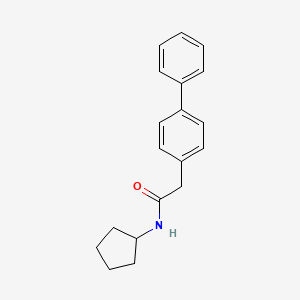
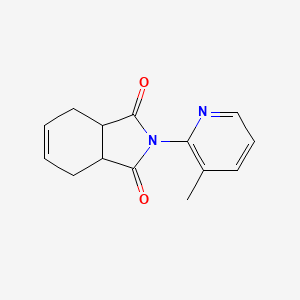
![2,3-dihydro-1H-inden-2-yl({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5186042.png)
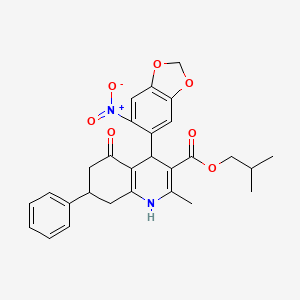
![N-{4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5186049.png)
![2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5186052.png)
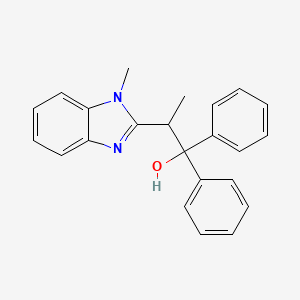
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)